ethyl N-{[5-(4-{[4-(2-amino-2-oxoethoxy)phenyl]amino}phthalazin-1-yl)-2-methylphenyl]sulfonyl}glycinate
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Overview
Description
Ethyl N-{[5-(4-{[4-(2-amino-2-oxoethoxy)phenyl]amino}phthalazin-1-yl)-2-methylphenyl]sulfonyl}glycinate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, sulfonyl, and glycine ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-{[5-(4-{[4-(2-amino-2-oxoethoxy)phenyl]amino}phthalazin-1-yl)-2-methylphenyl]sulfonyl}glycinate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group with a nucleophile, often under basic conditions.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water or alcohol.
Amidation Reactions: These reactions involve the formation of an amide bond between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity, and the final product is purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-{[5-(4-{[4-(2-amino-2-oxoethoxy)phenyl]amino}phthalazin-1-yl)-2-methylphenyl]sulfonyl}glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may vary, but typical conditions include controlled temperature, pressure, and pH.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl N-{[5-(4-{[4-(2-amino-2-oxoethoxy)phenyl]amino}phthalazin-1-yl)-2-methylphenyl]sulfonyl}glycinate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, coatings, and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl N-{[5-(4-{[4-(2-amino-2-oxoethoxy)phenyl]amino}phthalazin-1-yl)-2-methylphenyl]sulfonyl}glycinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl N-{[5-(4-{[4-(2-amino-2-oxoethoxy)phenyl]amino}phthalazin-1-yl)-2-methylphenyl]sulfonyl}glycinate can be compared with other similar compounds, such as:
- Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate
- Diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy)phenyl)-1,4-dihydropyridine-3,5-dicarboxylates
These compounds share similar functional groups and structural features but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C27H27N5O6S |
---|---|
Molecular Weight |
549.6 g/mol |
IUPAC Name |
ethyl 2-[[5-[4-[4-(2-amino-2-oxoethoxy)anilino]phthalazin-1-yl]-2-methylphenyl]sulfonylamino]acetate |
InChI |
InChI=1S/C27H27N5O6S/c1-3-37-25(34)15-29-39(35,36)23-14-18(9-8-17(23)2)26-21-6-4-5-7-22(21)27(32-31-26)30-19-10-12-20(13-11-19)38-16-24(28)33/h4-14,29H,3,15-16H2,1-2H3,(H2,28,33)(H,30,32) |
InChI Key |
IFDBMUQVXOCSEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OCC(=O)N)C |
Origin of Product |
United States |
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